1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride
CAS No.: 2137793-92-9
Cat. No.: VC4577954
Molecular Formula: C18H23ClN2S
Molecular Weight: 334.91
* For research use only. Not for human or veterinary use.
![1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride - 2137793-92-9](/images/structure/VC4577954.png)
Specification
CAS No. | 2137793-92-9 |
---|---|
Molecular Formula | C18H23ClN2S |
Molecular Weight | 334.91 |
IUPAC Name | 1-[3-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride |
Standard InChI | InChI=1S/C18H22N2S.ClH/c1-14-6-7-18(15(2)12-14)21-17-5-3-4-16(13-17)20-10-8-19-9-11-20;/h3-7,12-13,19H,8-11H2,1-2H3;1H |
Standard InChI Key | QSYZNJMAMIOXCO-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)SC2=CC=CC(=C2)N3CCNCC3)C.Cl |
Introduction
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride is a piperazine derivative with significant potential in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders such as depression and anxiety. This compound features a piperazine ring substituted with a phenyl group containing a 2,4-dimethylthiophenyl moiety, contributing to its unique pharmacological properties and interactions with biological systems.
Mechanism of Action
The mechanism of action of 1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride primarily involves its interaction with serotonin receptors. It acts as a serotonin reuptake inhibitor (SERT inhibitor), enhancing serotonergic neurotransmission in the brain, which is beneficial for treating depression and anxiety disorders. Additionally, it antagonizes the 5-HT3 receptor, which may help alleviate nausea and vomiting, and exhibits partial agonistic activity at the 5-HT1A receptor, contributing to anxiolytic effects without typical side effects.
Scientific Research Applications
This compound has several applications in scientific research:
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Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical development.
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Biology: The compound is studied for its interactions with biological targets such as receptors and enzymes.
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Medicine: It has potential therapeutic applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Chemical Reactions
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride can undergo various chemical reactions:
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Oxidation: Using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
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Reduction: Using agents such as lithium aluminum hydride to form corresponding amines.
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Substitution: Nucleophilic substitution reactions can modify the piperazine ring, altering its pharmacological properties.
Research Findings
Research indicates that this compound demonstrates significant biological activity through its interaction with serotonin receptors, making it a candidate for treating cognitive impairments and mood disorders. In vivo studies have shown its ability to modulate neurotransmitter levels effectively, enhancing cholinergic activity and potentially exhibiting analgesic properties.
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